Rebaudioside E - 63279-14-1

Rebaudioside E

Catalog Number: EVT-352650
CAS Number: 63279-14-1
Molecular Formula: C44H70O23
Molecular Weight: 967 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebaudioside E is a natural diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. [, , , , ] This plant, also known as stevia, is native to South America and has been used for centuries as a natural sweetener and traditional medicine. [] Rebaudioside E belongs to a class of compounds known as steviol glycosides, which are responsible for the sweet taste of stevia. [, , , , ] It is considered a minor steviol glycoside, meaning it is present in lower concentrations compared to major glycosides like rebaudioside A. [, , ]

Rebaudioside E has gained attention in scientific research due to its potential as a natural sweetener. [, , ] It possesses a sweet taste profile similar to sucrose (table sugar) but with a higher sweetness intensity, making it a potential candidate for sugar replacement in food and beverages. [, , , ]

Synthesis Analysis
  • Enzymatic Conversion: Recent research focuses on the enzymatic conversion of other steviol glycosides, particularly stevioside, into rebaudioside E. [, , , ] This method utilizes specific enzymes, such as glycosyltransferases, to modify the sugar moieties attached to the steviol backbone, leading to the formation of rebaudioside E. [, , , ] For example, the enzyme UGT-A, containing UDP-glucosyltransferase and sucrose synthase, has been successfully used to convert stevioside into high-purity rebaudioside E. [] Another study demonstrated the bioconversion of stevioside to rebaudioside E using the glycosyltransferase UGTSL2. []

  • Biocatalytic Glycosylation: Research has explored the use of sucrose synthase (SuSy) enzymes, like McSuSy from Micractinium conductrix, to facilitate the biocatalytic glycosylation of rebaudioside E into rebaudioside M. [] This method involves coupling McSuSy with engineered stevia glycosyltransferases, like UGT76G1, in a one-pot two-enzyme reaction. [] By manipulating the sugar moieties attached to rebaudioside E, this approach allows for the production of other desirable steviol glycosides. [, ]

Molecular Structure Analysis
  • Hydrolysis: Rebaudioside E undergoes hydrolysis reactions, breaking down into smaller components. [, ] Acid hydrolysis leads to the complete breakdown of rebaudioside E, yielding steviol (the aglycone) and sugar molecules. [, ] Controlled enzymatic hydrolysis, using specific enzymes, can selectively cleave sugar units. [] For example, enzymatic hydrolysis of rebaudioside E can yield stevioside and steviolbioside, demonstrating the stepwise removal of sugar moieties. []

  • Glycosylation: Rebaudioside E serves as a precursor for the enzymatic synthesis of other steviol glycosides through glycosylation reactions. [, , , , ] These reactions involve the transfer of sugar molecules from donor substrates, like UDP-glucose, to specific positions on rebaudioside E, facilitated by glycosyltransferase enzymes. [, , , , ] For instance, the enzyme UGT76G1 can catalyze the conversion of rebaudioside E to rebaudioside M by attaching an additional glucose molecule. [, ]

Physical and Chemical Properties Analysis
  • Taste: Rebaudioside E is characterized by its sweet taste, similar to sucrose but with a significantly higher intensity. [, , ] It is estimated to be 250-400 times sweeter than sugar. []

  • Solubility: Rebaudioside E exhibits good solubility in water, making it suitable for use in beverages and other aqueous food products. []

  • Stability: Rebaudioside E demonstrates relatively good stability under typical food processing conditions, including heat and acidic environments. [] This stability is crucial for its application as a sweetener in a wide range of food and beverage products. []

Applications
  • Food and Beverage Industry: Rebaudioside E's primary application is as a natural, zero-calorie sweetener in the food and beverage industry. [, , ] It can be used to sweeten various products, including:

    • Beverages: Diet soft drinks, juices, teas, and energy drinks. [, ]
    • Dairy Products: Yogurt, ice cream, and flavored milk. []
    • Tabletop Sweeteners: As a sugar substitute in powder or liquid form. []
    • Confectionery: Candies, chocolates, and chewing gum. []
  • Research Tool: Rebaudioside E serves as a valuable research tool in plant biochemistry and glycobiology, particularly in studying the biosynthesis and enzymatic modification of steviol glycosides. [, , , , ] Its use helps to understand the complex enzymatic pathways involved in steviol glycoside production and develop new methods for producing desired glycosides with tailored sweetness profiles.

Future Directions
  • Optimization of Production Methods: Future research will likely focus on optimizing the production of rebaudioside E through enzymatic conversion or biocatalytic glycosylation methods to improve yield, purity, and cost-effectiveness. [, , , , , ]

  • Sensory Studies: More comprehensive sensory studies are needed to fully characterize the taste profile of rebaudioside E, including its sweetness quality, temporal profile, and potential for synergistic effects with other sweeteners. []

Stevioside

  • Compound Description: Stevioside is a diterpene glycoside found in the leaves of Stevia rebaudiana Bertoni. It is known for its sweet taste, being approximately 150-300 times sweeter than sucrose []. Stevioside serves as a precursor for the production of other steviol glycosides, including rebaudioside E, through enzymatic modifications [, ].
  • Relevance: Stevioside is structurally similar to rebaudioside E, sharing the same ent-kaurane aglycone core. The key difference lies in the attached sugar moieties and their linkage positions. Rebaudioside E possesses a more complex sugar structure, contributing to its improved taste profile compared to stevioside, which can exhibit a bitter aftertaste [].

Rebaudioside A

  • Compound Description: Rebaudioside A is another prominent steviol glycoside known for its high sweetness intensity (200-400 times sweeter than sucrose) and a superior taste profile compared to stevioside [].
  • Relevance: Rebaudioside A is structurally related to rebaudioside E, both being glycosylated derivatives of steviol. While their sugar moieties differ in number and linkage, both compounds contribute to the overall sweetness of Stevia rebaudiana extracts []. Rebaudioside A often coexists with rebaudioside E and other steviol glycosides in natural extracts [].

Steviolbioside

  • Compound Description: Steviolbioside is a steviol glycoside less sweet than rebaudioside E. Controlled hydrolysis of rebaudioside E can yield steviolbioside as a product [].
  • Relevance: Steviolbioside shares the same aglycone core as rebaudioside E, differing in the attached sugar units. This compound highlights the impact of glycosylation patterns on the sweetness and sensory properties of steviol glycosides [, ].

Rebaudioside D

  • Compound Description: Rebaudioside D is a minor steviol glycoside found in Stevia rebaudiana [, ]. Like other rebaudiosides, it is sweeter than sucrose.
  • Relevance: Rebaudioside D shares a close structural resemblance to rebaudioside E, primarily differing in the attachment and linkage positions of their sugar groups. Both compounds are considered minor components in stevia extracts but are of interest for their potential to enhance sweetness and mitigate bitterness [, ].

Rebaudioside M

  • Compound Description: Rebaudioside M is a high-intensity sweetener, much sweeter than sucrose, and is known for its clean taste profile. It can be produced enzymatically from other steviol glycosides, including rebaudioside E [, , ].
  • Relevance: Rebaudioside M is a structurally related steviol glycoside that can be derived from rebaudioside E through enzymatic transformations involving specific UDP-glycosyltransferases [, , ]. This conversion highlights the potential for biocatalytic processes to modify and enhance the sweetness properties of naturally occurring steviol glycosides.

Rebaudioside B

  • Compound Description: Rebaudioside B is a steviol glycoside found in Stevia rebaudiana. Its sweetness and taste profile contribute to the overall sensory characteristics of stevia extracts [].
  • Relevance: Like rebaudioside E, rebaudioside B belongs to the family of steviol glycosides and contributes to the plant's sweetness. These compounds highlight the diversity of glycosylation patterns in stevia and their impact on taste perception [].

Rebaudioside C

  • Compound Description: Also known as dulcoside B, rebaudioside C is a steviol glycoside found in Stevia rebaudiana. It contributes to the overall sweetness profile of stevia extracts [].
  • Relevance: Similar to rebaudioside E, rebaudioside C is a glycosylated derivative of steviol. These compounds, along with other rebaudiosides, collectively contribute to the sweet taste of Stevia rebaudiana [].

Dulcoside A

  • Compound Description: Dulcoside A is another steviol glycoside found in Stevia rebaudiana, contributing to the plant's sweet taste profile [].
  • Relevance: As a steviol glycoside, dulcoside A shares a structural resemblance with rebaudioside E. Both compounds are part of the complex mixture of sweet glycosides found in Stevia rebaudiana, highlighting the diversity of these compounds in the plant [, ].

Rebaudioside KA

  • Compound Description: Rebaudioside KA is a minor diterpene glycoside isolated from Stevia rebaudiana. Its structural similarity to commercially available steviol glycosides makes it a potential candidate for sweetness evaluation [].
  • Relevance: Rebaudioside KA belongs to the family of steviol glycosides and is structurally related to rebaudioside E, differing in the number and linkage of sugar moieties. This compound emphasizes the vast array of steviol glycosides present in Stevia rebaudiana with potential use as sweeteners [].

Rebaudioside D3

  • Compound Description: Rebaudioside D3 is a minor steviol glycoside produced through the enzymatic modification of rebaudioside E by a specific UDP-glycosyltransferase [].
  • Relevance: Rebaudioside D3 is a direct derivative of rebaudioside E, generated through enzymatic glycosylation. This enzymatic conversion highlights the potential for modifying existing steviol glycosides to generate novel compounds with potentially altered sweetness and taste profiles [].

13-[(2-Oβ-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(2-O-β-Dglucopyranosyl-β-D-glucopyranosyl) ester

  • Compound Description: This compound, chemically defined as 13-[(2-Oβ-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(2-O-β-Dglucopyranosyl-β-D-glucopyranosyl) ester, is also known as rebaudioside D. Controlled hydrolysis of rebaudioside D yields rebaudioside A [].
  • Relevance: This compound is structurally similar to rebaudioside E, sharing the same aglycone core. It undergoes hydrolysis to form rebaudioside A, highlighting the interconnected nature of steviol glycoside biosynthesis and breakdown within Stevia rebaudiana [].
  • Compound Description: Steviol is the aglycone of steviol glycosides, including rebaudioside E. It is a diterpene compound lacking inherent sweetness. Steviol is produced through the enzymatic hydrolysis of stevioside [].
  • Relevance: Steviol represents the core structure of rebaudioside E and other steviol glycosides. The presence of attached sugar molecules distinguishes rebaudioside E from steviol and imparts sweetness to the molecule [].

Properties

CAS Number

63279-14-1

Product Name

Rebaudioside E

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O23

Molecular Weight

967 g/mol

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1

InChI Key

RLLCWNUIHGPAJY-SFUUMPFESA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O

Synonyms

rebaudioside E

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

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